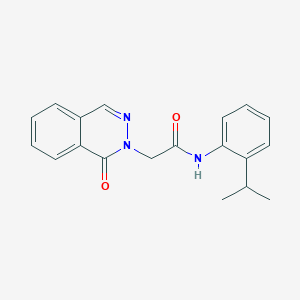

![molecular formula C15H15ClN2O3S B5708253 N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methylphenyl)glycinamide](/img/structure/B5708253.png)

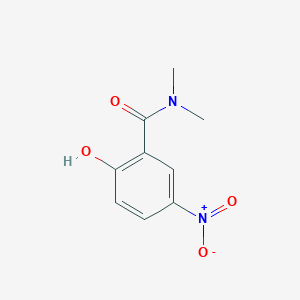

N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methylphenyl)glycinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of sulfonamide derivatives, including compounds similar to "N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycinamide," involves multi-step chemical reactions starting from basic aromatic acids or their functionalized derivatives. For instance, Chen et al. (2010) describe a six-step synthesis process beginning with 4-chlorobenzoic acid, leading to a series of N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, showcasing the complexity and versatility of sulfonamide synthesis (Chen et al., 2010).

Molecular Structure Analysis

The crystal and molecular structures of related sulfonamide compounds reveal insights into their spatial configuration and atomic interactions. Adamovich et al. (2017) utilized X-ray diffraction to study the crystal and molecular structure of methyl-(4-chlorophenyl)sulfone, highlighting how molecular pairing and architecture are influenced by functional groups and their orientations (Adamovich et al., 2017).

Chemical Reactions and Properties

Sulfonamide compounds undergo various chemical reactions, reflecting their reactivity and functional group transformations. For example, Jin et al. (2011) developed an efficient four-component synthesis of 3-substituted 2-methylene-4-nitrobutanenitriles from N-sulfonylimines, showcasing the reactivity of sulfonamide groups in multi-component reactions (Jin et al., 2011).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, such as solubility, melting points, and crystal structures, are crucial for understanding their behavior in different environments. The synthesis and characterization of poly(thiophenylenesulfonic acid) by Miyatake et al. (1997) illustrate the importance of sulfonic acid groups in enhancing water solubility and proton conductivity, demonstrating the impact of functional groups on the physical properties of sulfonamides (Miyatake et al., 1997).

Chemical Properties Analysis

The chemical properties of "N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycinamide" and similar compounds, including reactivity, stability, and interaction with other molecules, are key areas of study. Research on sulfonamide-sulfonimide tautomerism by Branowska et al. (2022) sheds light on the dynamic nature of sulfonamide chemistry, exploring how different tautomeric forms can co-exist and influence the compound's reactivity and interactions (Branowska et al., 2022).

Propriétés

IUPAC Name |

2-[(4-chlorophenyl)sulfonylamino]-N-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O3S/c1-11-3-2-4-13(9-11)18-15(19)10-17-22(20,21)14-7-5-12(16)6-8-14/h2-9,17H,10H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCUKZFDDPXQGNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CNS(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

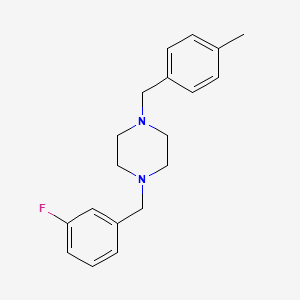

![1-(2-chlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5708178.png)

![2-[bis(4-methylphenyl)phosphoryl]-2-propanol](/img/structure/B5708192.png)

![N-benzyl-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5708203.png)

![N-[3-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5708223.png)

![2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]-N-(2-methylphenyl)acetamide](/img/structure/B5708236.png)

![4-methoxy-2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B5708243.png)

![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5708250.png)

![4-[(2-chloro-6-fluorophenyl)acetyl]morpholine](/img/structure/B5708256.png)